5-Amino-1-(3-methoxyphenyl)-3-propyl-1h-pyrazole-4-carbonitrile
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Overview
Description
5-Amino-1-(3-methoxyphenyl)-3-propyl-1h-pyrazole-4-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with an amino group, a methoxyphenyl group, a propyl group, and a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-methoxyphenyl)-3-propyl-1h-pyrazole-4-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated nitriles. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as column chromatography, may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3-methoxyphenyl)-3-propyl-1h-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
5-Amino-1-(3-methoxyphenyl)-3-propyl-1h-pyrazole-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-methoxyphenyl)-3-propyl-1h-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,2,4-thiadiazole derivatives: Known for their antibacterial and neuroprotective properties.
1,2,4-Triazole derivatives: Widely studied for their antimicrobial and anticancer activities.
Uniqueness
5-Amino-1-(3-methoxyphenyl)-3-propyl-1h-pyrazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its pyrazole ring structure, combined with the methoxyphenyl and propyl substitutions, makes it a versatile compound for various research applications .
Properties
CAS No. |
650628-90-3 |
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Molecular Formula |
C14H16N4O |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
5-amino-1-(3-methoxyphenyl)-3-propylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C14H16N4O/c1-3-5-13-12(9-15)14(16)18(17-13)10-6-4-7-11(8-10)19-2/h4,6-8H,3,5,16H2,1-2H3 |
InChI Key |
OVCDLDCZGDANJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN(C(=C1C#N)N)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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